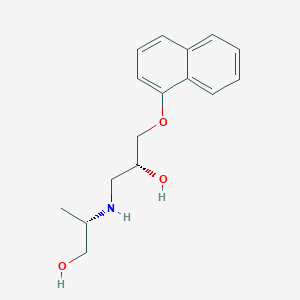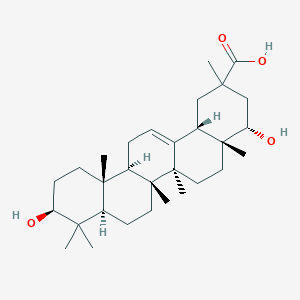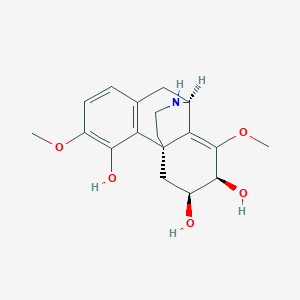![molecular formula C19H23NO6 B217811 Methyl(E,4R)-4-[(2R)-2-acetamido-3-phenyl-propanoyl]oxy-4-[(2R)-2-met hyloxiran-2-yl]but-2-enoate CAS No. 104973-52-6](/img/structure/B217811.png)
Methyl(E,4R)-4-[(2R)-2-acetamido-3-phenyl-propanoyl]oxy-4-[(2R)-2-met hyloxiran-2-yl]but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(E,4R)-4-[(2R)-2-acetamido-3-phenyl-propanoyl]oxy-4-[(2R)-2-met hyloxiran-2-yl]but-2-enoate is a complex organic compound with the molecular formula C19H23NO6 It is characterized by the presence of an epoxy group, a methyl ester, and an N-acetylphenylalanyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(E,4R)-4-[(2R)-2-acetamido-3-phenyl-propanoyl]oxy-4-[(2R)-2-met hyloxiran-2-yl]but-2-enoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the epoxy group and the esterification of the carboxylic acid. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(E,4R)-4-[(2R)-2-acetamido-3-phenyl-propanoyl]oxy-4-[(2R)-2-met hyloxiran-2-yl]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxidized products.
Reduction: Reduction reactions can target the ester or the epoxy group, leading to different reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxy group is opened by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxy group can yield diols, while reduction of the ester group can produce alcohols.
Applications De Recherche Scientifique
Methyl(E,4R)-4-[(2R)-2-acetamido-3-phenyl-propanoyl]oxy-4-[(2R)-2-met hyloxiran-2-yl]but-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of Methyl(E,4R)-4-[(2R)-2-acetamido-3-phenyl-propanoyl]oxy-4-[(2R)-2-met hyloxiran-2-yl]but-2-enoate involves its interaction with specific molecular targets and pathways. The epoxy group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl(E,4R)-4-[(2R)-2-acetamido-3-phenyl-propanoyl]oxy-4-[(2R)-2-met hyloxiran-2-yl]but-2-enoate: shares similarities with other epoxy-containing compounds and esters, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an epoxy group and an N-acetylphenylalanyl moiety allows for diverse applications and interactions that are not observed in simpler compounds.
Propriétés
Numéro CAS |
104973-52-6 |
|---|---|
Formule moléculaire |
C19H23NO6 |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
methyl (E,4R)-4-[(2R)-2-acetamido-3-phenylpropanoyl]oxy-4-[(2R)-2-methyloxiran-2-yl]but-2-enoate |
InChI |
InChI=1S/C19H23NO6/c1-13(21)20-15(11-14-7-5-4-6-8-14)18(23)26-16(19(2)12-25-19)9-10-17(22)24-3/h4-10,15-16H,11-12H2,1-3H3,(H,20,21)/b10-9+/t15-,16-,19-/m1/s1 |
Clé InChI |
MBKQCBOAVJHAAM-SUCNGJPUSA-N |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)OC(C=CC(=O)OC)C2(CO2)C |
SMILES isomérique |
CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O[C@H](/C=C/C(=O)OC)[C@]2(CO2)C |
SMILES canonique |
CC(=O)NC(CC1=CC=CC=C1)C(=O)OC(C=CC(=O)OC)C2(CO2)C |
Synonymes |
AK-Me6 methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate, D-Phe (S-(R*,S*-(E)))-isomer methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate, L-Phe (R-(R*,R*-(E)))-isomer methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate, L-Phe (S-(R*,S*-(E)))-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B217753.png)
![2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid](/img/structure/B217754.png)




![(3Z,5Z,9S,10S,12S,13S,14Z,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one](/img/structure/B217773.png)
![[7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate](/img/structure/B217776.png)





